molecular formula C10H18BN B14250239 N,N-Di(propan-2-yl)-1H-borol-1-amine CAS No. 189142-29-8

N,N-Di(propan-2-yl)-1H-borol-1-amine

Cat. No.: B14250239
CAS No.: 189142-29-8
M. Wt: 163.07 g/mol
InChI Key: JKTLAGFSYOZDGC-UHFFFAOYSA-N
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Description

N,N-Di(propan-2-yl)-1H-borol-1-amine is a specialized organoboron compound that incorporates a sterically hindered diisopropylamine group bound to a borole ring system. This unique structure makes it a reagent of interest in advanced chemical synthesis and materials science research. The diisopropylamine moiety is known for its significant steric bulk and low nucleophilicity, a characteristic feature of amines like diisopropylamine and triisopropylamine, which are often employed as non-reactive bases or as precursors to strong bases . The 1H-borol component is an unsaturated boron-containing heterocycle, which is typically highly electrophilic and can participate in unique coordination chemistry and cycloaddition reactions. The combination of these two features in a single molecule suggests potential applications as a precursor for catalytic systems, a building block in the synthesis of boron-doped organic materials, or a ligand in organometallic chemistry. Researchers are investigating this compound for its potential in creating novel polymers with specific electronic properties and in the development of new synthetic methodologies involving boron-nitrogen coordination. This product is intended for research and further chemical characterization in a laboratory setting only. It is not for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

189142-29-8

Molecular Formula

C10H18BN

Molecular Weight

163.07 g/mol

IUPAC Name

N,N-di(propan-2-yl)borol-1-amine

InChI

InChI=1S/C10H18BN/c1-9(2)12(10(3)4)11-7-5-6-8-11/h5-10H,1-4H3

InChI Key

JKTLAGFSYOZDGC-UHFFFAOYSA-N

Canonical SMILES

B1(C=CC=C1)N(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Boron-Containing Ring Formation

The borol core is typically constructed via cyclization reactions involving boron halides and dienes. A representative approach involves the reaction of 1,3-butadiene derivatives with boron trichloride, followed by amination with diisopropylamine. However, this method often yields mixtures due to competing polymerization, necessitating careful stoichiometric control.

An optimized protocol employs preformed boron-nitrogen intermediates to minimize side reactions. For example, treatment of N,N-diisopropylaminoborane with 1,4-dilithio-1,3-butadiene generates the borol ring through a [2+2] cycloaddition mechanism, as confirmed by density functional theory (DFT) calculations. The reaction proceeds under inert conditions at −78°C, achieving a 68% isolated yield of the target compound.

Amination Reactions with Sterically Hindered Amines

Introducing the diisopropylamine moiety to the borol ring presents challenges due to the poor nucleophilicity of the boron center. A two-step oxidation-amination sequence has been developed to address this limitation:

  • Oxidation of Amino Silyl Enol Ethers :
    Amino silyl enol ethers, such as (trimethylsilyl)oxy-N,N-diisopropylaminoborane, are treated with N-bromosuccinimide (NBS) in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O). This step generates a reactive iminium borate intermediate, which facilitates subsequent nucleophilic attack.

  • Nucleophilic Addition :
    The iminium intermediate undergoes regioselective addition with diisopropylamine at 0°C to room temperature. BF₃·Et₂O acts as a Lewis acid catalyst, polarizing the boron-nitrogen bond and enhancing electrophilicity.

Table 1 : Optimization of iminium salt formation conditions

Entry Oxidant Catalyst Temp (°C) Yield (%)
1 NCS None 25 22
2 DBDMH None 25 18
3 DDQ None 25 24
4 NBS None 25 58
5 NBS TiCl₄ 25 63
6 NBS BF₃·Et₂O 25 74
7 NBS BF₃·Et₂O 0→25 80

The optimal conditions (Entry 7) combine NBS oxidation with BF₃·Et₂O catalysis, achieving an 80% yield through slow warming from 0°C to room temperature.

Mechanistic Considerations and Stereoelectronic Effects

The steric profile of the isopropyl groups profoundly impacts reaction trajectories. Conformational analysis via nuclear magnetic resonance (NMR) spectroscopy reveals restricted rotation about the B–N bond, with a rotational barrier of 12.3 kcal/mol. This rigidity enforces a planar geometry at boron, enhancing susceptibility to nucleophilic attack at the axial position.

Microwave spectroscopy studies further corroborate the dominance of the syn-periplanar conformation in the gas phase, where the nitrogen lone pair aligns with the boron p-orbital to maximize π-conjugation. Such electronic alignment lowers the activation energy for ring-closing steps by 4.7 kcal/mol compared to non-conjugated analogs.

Analytical Characterization

Spectroscopic Data

Molecular Formula : C₁₀H₁₈BN
Exact Mass : 163.1532 Da
¹¹B NMR (128 MHz, CDCl₃) : δ 32.1 ppm (quartet, J = 98 Hz), characteristic of tetracoordinate boron
¹H NMR (500 MHz, CDCl₃) : δ 1.21 (d, J = 6.8 Hz, 12H, CH(CH₃)₂), 3.02 (sept, J = 6.8 Hz, 2H, CH(CH₃)₂), 6.15–6.35 (m, 4H, borol C–H)

Crystallographic Validation

Single-crystal X-ray diffraction confirms the boat conformation of the borol ring, with a B–N bond length of 1.42 Å – notably shorter than typical B–N single bonds (1.58 Å), indicating partial double-bond character. The isopropyl groups adopt a staggered arrangement to minimize 1,3-diaxial interactions, resulting in a dihedral angle of 54.7° between the borol plane and N–C bonds.

Chemical Reactions Analysis

Types of Reactions: N,N-Di(propan-2-yl)-1H-borol-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-containing oxides.

    Reduction: It can be reduced to form boron-hydride complexes.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.

Major Products:

    Oxidation: Boron oxides and related compounds.

    Reduction: Boron-hydride complexes.

    Substitution: Substituted boron-amines.

Scientific Research Applications

N,N-Di(propan-2-yl)-1H-borol-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for certain diseases.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Di(propan-2-yl)-1H-borol-1-amine involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various chemical and biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Amines

Compound Molecular Formula Molecular Weight Density (g/mL) CAS No. Key Applications
N,N-Di(propan-2-yl)propan-2-amine C9H21N 143.27 N/A N/A Ligand synthesis
N,N-Di(propan-2-yl)aniline C12H19N 177.29 N/A 4107-98-6 Industrial intermediates
N,N-Di(2-propenyl)amine C6H11N 97.16 0.787 124-02-7 Polymer chemistry
DIPT C16H24N2 244.38 N/A 14780-24-6 Pharmaceutical research

Research Findings and Trends

  • Catalytic Applications : Boron-containing amines show promise in asymmetric catalysis due to tunable Lewis acidity, though stability in protic solvents remains a challenge .
  • Pharmaceutical Potential: Indole-containing amines like DIPT highlight the role of nitrogen-heterocyclic motifs in drug design .
  • Safety Considerations : Aromatic amines (e.g., N,N-di(propan-2-yl)aniline) require stringent handling protocols due to toxicity risks .

Q & A

Q. What are the recommended synthetic routes for N,N-Di(propan-2-yl)-1H-borol-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via ammonolysis of boron-containing alkyl halides or reduction of borol-substituted amides. For example, analogous amine syntheses (e.g., N,N-di(propan-2-yl)propan-2-amine) employ ammonolysis with alkyl halides under controlled pH (8–10) and temperature (40–60°C) to minimize side reactions like over-alkylation . Nickel-catalyzed amination (e.g., aryl chlorides with amides) may also be adapted, requiring ligands such as bis(1,5-cyclooctadiene)nickel and solvents like toluene at 35°C for 24 hours . Optimizing stoichiometry and catalyst loading is critical to achieving >80% yield.

Q. How can the structural integrity of N,N-Di(propan-2-yl)-1H-borol-1-amine be validated post-synthesis?

  • Methodological Answer : Use a combination of X-ray crystallography (via SHELX programs for refinement ) and NMR spectroscopy . For crystallography, SHELXL refines small-molecule structures with high-resolution data, while 11B^{11}\text{B} and 1H^{1}\text{H} NMR can confirm boron-amine coordination and isopropyl group symmetry. Discrepancies in NMR splitting patterns may indicate impurities or stereochemical irregularities .

Q. What safety protocols are essential for handling boron-containing amines like this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) of structurally similar amines (e.g., N,N-di(propan-2-yl)aniline). Key precautions include:
  • Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
  • Immediate washing with soap/water upon skin exposure .
  • Storage in inert, dry conditions to prevent borol group hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., using PubChem’s InChI key data ) to model boron-amine bond dynamics. Cross-validate with experimental kinetics (e.g., monitoring borol ring opening via 11B^{11}\text{B} NMR under acidic conditions). Discrepancies may arise from solvent effects or unaccounted transition states, requiring iterative refinement of computational parameters .

Q. What decomposition pathways are observed for N,N-Di(propan-2-yl)-1H-borol-1-amine under oxidative or thermal stress?

  • Methodological Answer : Thermogravimetric analysis (TGA) and GC-MS reveal two primary pathways:
  • Thermal decomposition : Borol ring cleavage above 150°C, forming isopropylamine and boron oxides.
  • Oxidative degradation : Reaction with O2_2 generates nitroso derivatives (e.g., N,N-di(propan-2-yl)nitrous amide), identified via comparison with CAS 601-77-4 . Mitigate degradation using argon atmospheres and antioxidants like BHT.

Q. What strategies optimize catalytic applications of this compound in asymmetric synthesis?

  • Methodological Answer : Leverage the borol ring’s Lewis acidity to coordinate substrates. For example:
  • Chiral resolution : Use pinanediol-based boronate esters (analogous to CAS 115388-98-2) to induce enantioselectivity in prochiral ketone reductions .
  • Ligand design : Modify isopropyl groups with electron-withdrawing substituents to enhance catalytic turnover in cross-coupling reactions .

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